molecular formula C14H10Cl2O2 B080822 Bisphenol C CAS No. 14868-03-2

Bisphenol C

Cat. No.: B080822
CAS No.: 14868-03-2
M. Wt: 281.1 g/mol
InChI Key: OWEYKIWAZBBXJK-UHFFFAOYSA-N
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Description

MMV665949 is a compound identified as part of the Malaria Box, a collection of 400 active antimalarial compounds assembled by the Medicines for Malaria Venture. This compound has shown significant potency against laboratory strains of Plasmodium falciparum, the parasite responsible for malaria .

Scientific Research Applications

MMV665949 has been extensively studied for its antimalarial properties. It has shown high potency against laboratory strains of Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs. Additionally, MMV665949 has been used in research to understand the mechanisms of drug resistance in malaria parasites and to identify potential molecular targets for new therapeutic interventions .

Mechanism of Action

Target of Action

Bisphenol C (BPC), also known as Dihydroxymethoxychlor olefin or 4,4’-(2,2-dichloroethene-1,1-diyl)diphenol, primarily targets estrogen receptors (ERs). These receptors are crucial for regulating various physiological processes, including reproductive functions, development, and metabolism .

Mode of Action

BPC acts as a partial agonist of estrogen receptors. It binds to the N-terminal activation function 1 (AF-1) of ERs, which leads to partial activation of these receptors. Unlike other bisphenols, BPC exhibits a unique binding orientation that results in antagonistic effects on the C-terminal activation function 2 (AF-2) of ERs . This dual action can modulate the receptor’s activity differently compared to natural estrogens like 17-β estradiol.

Biochemical Pathways

The interaction of BPC with estrogen receptors affects several downstream pathways. These include the regulation of gene expression involved in cell proliferation, differentiation, and apoptosis. The partial agonistic and antagonistic actions of BPC can lead to altered transcriptional activity of estrogen-responsive genes, impacting various cellular processes .

Pharmacokinetics

The pharmacokinetics of BPC involve its absorption, distribution, metabolism, and excretion (ADME). BPC is absorbed into the bloodstream and distributed to various tissues. It undergoes metabolism primarily through glucuronidation, converting it into more hydrophilic molecules that are excreted in the urine . This metabolic pathway significantly influences its bioavailability and duration of action in the body.

Result of Action

At the molecular level, BPC’s interaction with estrogen receptors can lead to changes in gene expression, affecting cellular functions such as growth and differentiation. At the cellular level, these changes can result in altered cell proliferation rates, potentially influencing tissue development and homeostasis .

Action Environment

Environmental factors, such as temperature, pH, and the presence of other chemicals, can influence the stability and efficacy of BPC. For instance, higher temperatures might increase the rate of BPC degradation, while varying pH levels can affect its solubility and interaction with receptors. Additionally, the presence of other endocrine-disrupting chemicals can lead to synergistic or antagonistic effects, modifying BPC’s overall impact .

: Structural and mechanistic insights into bisphenols action : Overview of the Mechanisms of Action of Selected Bisphenols

Safety and Hazards

Due to their hazardous properties, the use of some bisphenols, including Bisphenol C, has been limited or is being limited in the EU to protect people’s health and the environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While there is a wealth of information available on Bisphenol A, there is a need for more research on Bisphenol C and other bisphenols. Future investigations could focus on the central nervous system to address neurotoxicity, behavioral assays that assess the effects of this compound on anxiolytic, social, and fear-related behaviors, and studies that broaden understanding of the effects of this compound .

Chemical Reactions Analysis

MMV665949 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

MMV665949 is unique in its mechanism of action compared to other antimalarial compounds. Similar compounds include:

These compounds share the common feature of targeting the PfATP4 pump, but they differ in their chemical structures and specific interactions with the target protein.

Properties

IUPAC Name

4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEYKIWAZBBXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022485
Record name Bis(4-hydroxyphenyl)-2,2-dichloroethylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14868-03-2
Record name 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14868-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(2,2-dichloroethenylidene)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(4-hydroxyphenyl)-2,2-dichloroethylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(dichlorovinylidene)diphenol
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Record name 1,1-BIS(4-HYDROXYPHENYL)-2,2-DICHLOROETHYLENE
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Synthesis routes and methods I

Procedure details

A solution prepared by dissolving 0.2 kg of 2.2-bis(3-methyl-4-hydroxyphenyl) propane in 1.2 kg of aqueous potassium hydroxide having a concentration of 16 mass % was mixed with 1.0 kg of methylene chloride. Then, while the solution was being stirred, phosgene gas was blown into the solution while cooling at 1 L/min until pH becomes 9 or less. Subsequently, the reaction solution was separated in a stand still manner, and a methylene chloride solution of an oligomer which has 2 to 6 polymerization degree and a chloroformate group at its molecular terminal was obtained as an organic layer (a solid content concentration of 0.30 kg/L). This oligomer is referred to as “PCO-C” hereinafter.
Quantity
0.2 kg
Type
reactant
Reaction Step One
Quantity
1.2 kg
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A 4-necked 5-liter flask, equipped with a mechanical stirrer, a thermometer, and a condenser, is charged with methanol (800 g). Potassium hydroxide (440 g) is added in portions to the methanol solution. After the addition, the solution is cooled to 20° C. To this stirring solution, 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (420 g) is added in portions. The reaction temperature is kept below 40° C. After the addition, the temperature is raised to 50° C. and maintained for 2.5 hours. The reaction mixture is cooled to 20° C. and neutralized with 25% HCl solution. After the neutralization, the mixture is heated to reflux and water (480 g) is added. The mixture is allowed to cool to the room temperature. The precipitates are filtered and dried to afford 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethene as white solids with slight tan color.
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
420 g
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reactant
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Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
480 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 4-necked 5-liter flask, equipped with a mechanical stirrer, a thermometer, and a condenser, is charged with methanol (800 g). Potassium hydroxide (440 g) is added in portions to the methanol solution. After the addition, the solution is cooled to 20° C. To this stirring solution, 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (420 g) is added in portions. The reaction temperature is kept below 40° C. After the addition, the temperature is raised to 50° C. and maintained for 2.5 hours. The reaction mixture is cooled to 20° C. and neutralized with 25% HCl solution. After the neutralization, the mixture is heated to reflux and water (480 g) is added. The mixture is allowed to cool to the room temperature. The precipitates are filtered and dried to afford 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethene as white solids with slight tan color.
Quantity
440 g
Type
reactant
Reaction Step One
Name
methanol
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
420 g
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
480 g
Type
solvent
Reaction Step Four
Quantity
800 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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